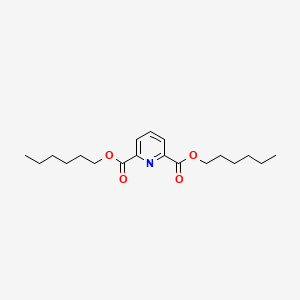

Dihexyl pyridine-2,6-dicarboxylate

Description

Properties

CAS No. |

824432-51-1 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

dihexyl pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C19H29NO4/c1-3-5-7-9-14-23-18(21)16-12-11-13-17(20-16)19(22)24-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3 |

InChI Key |

RWKUEDJMTOUZTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Chromium-Based Oxidation of 2,6-Dimethylpyridine

The two-stage oxidation process described in US4419515A involves converting 2,6-dimethylpyridine to pyridine-2,6-dicarboxylic acid using hexavalent chromium salts in acidic media. The first stage forms a chromic anhydride addition complex, which undergoes hydrolysis to yield the dicarboxylic acid with 85–90% purity. This method, while effective, generates chromium waste, necessitating stringent environmental controls.

Halogenation-Cyclization of Pimelic Acid Derivatives

CN110229096B outlines a halogenation-cyclization route using 1,7-pimelic acid or its esters. Halogenation with bromine or chlorine yields tetrahalogenated intermediates, which react with ammonia to form dihydropyridine derivatives. Subsequent oxidation with potassium permanganate or hydrogen peroxide produces pyridine-2,6-dicarboxylic acid in 91.6% yield. This one-pot method minimizes solvent waste and avoids high-pressure conditions, enhancing industrial feasibility.

Esterification Strategies for Dihexyl Pyridine-2,6-Dicarboxylate

Acyl Chloride-Mediated Esterification

Building on WO2003082824A1, pyridine-2,6-dicarboxylic acid is first converted to its dichloride using sulfonyl chloride in toluene. The dichloride reacts with excess 1-hexanol in the presence of triethylamine to neutralize HCl:

$$

\text{2,6-Pyridinedicarbonyl dichloride} + 2\,\text{C}6\text{H}{13}\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + 2\,\text{HCl}

$$

Key parameters:

Direct Acid-Catalyzed Esterification

Pyridine-2,6-dicarboxylic acid undergoes Fischer esterification with 1-hexanol using sulfuric acid (2–5 mol%) under reflux. A Dean-Stark trap removes water to shift equilibrium:

$$

\text{2,6-Pyridinedicarboxylic acid} + 2\,\text{C}6\text{H}{13}\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Dihexyl ester} + 2\,\text{H}_2\text{O}

$$

Reaction conditions:

- Temperature : 110–120°C

- Duration : 12–18 hours

- Yield : 65–70% due to steric hindrance from the pyridine ring

Comparative Analysis of Esterification Methods

| Parameter | Acyl Chloride Route | Direct Esterification |

|---|---|---|

| Reaction Time | 4–6 hours | 12–18 hours |

| Yield | 78–82% | 65–70% |

| Byproducts | HCl (neutralized by amine) | Water (removed via azeotrope) |

| Scalability | High (continuous extraction) | Moderate (batch processing) |

| Purity | ≥98% (after distillation) | 90–95% (requires recrystallization) |

The acyl chloride method offers superior yield and purity but requires handling corrosive reagents. Direct esterification is simpler but less efficient due to the electron-withdrawing pyridine ring, which reduces the nucleophilicity of the carboxylic acid.

Industrial-Scale Optimization

Solvent Selection

Toluene is preferred for its ability to dissolve both the dichloride and hexanol while facilitating phase separation during workup. Polar aprotic solvents like DMF improve reaction rates but complicate recycling.

Catalytic Enhancements

Recent advances propose using immobilized lipases (e.g., Candida antarctica Lipase B) for enzymatic esterification under mild conditions (40°C, 24 hours), achieving 60% conversion with minimal side reactions.

Challenges and Mitigation Strategies

- Steric Hindrance : The 2,6-substitution pattern impedes alcohol access to the carbonyl carbon. Using excess hexanol (2.5–3.0 equivalents) and high-boiling solvents (e.g., xylene) improves conversion.

- Purification : Distillation under reduced pressure (0.1–0.5 mmHg at 180–200°C) isolates the diester from monoester byproducts.

Chemical Reactions Analysis

Types of Reactions

Dihexyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester groups

Major Products

The major products formed from these reactions include pyridine-2,6-dicarboxylic acid, pyridine-2,6-dimethanol, and various substituted pyridine derivatives .

Scientific Research Applications

Dihexyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acid groups that interact with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Yield : Dihexyl and dipentyl analogs exhibit moderate yields (~67%), while halogenated derivatives (e.g., bromoethyl, chloroethyl) show lower yields (52–58%) due to steric and electronic effects . Methyl and ethyl esters achieve higher yields (79–95%) owing to the higher reactivity of smaller alcohols .

- Physical State : Longer alkyl chains (hexyl, pentyl) reduce melting points, resulting in low-melting solids, whereas halogenated derivatives form higher-melting solids due to stronger intermolecular forces (e.g., dipole interactions) .

Physicochemical Properties

Solubility and Lipophilicity

- Dihexyl derivative: Increased lipophilicity due to hexyl chains enhances solubility in nonpolar solvents (e.g., petrol, CH₂Cl₂), making it suitable for organic-phase reactions .

- Shorter-chain esters (methyl, ethyl) : Higher polarity improves aqueous miscibility, favoring applications in coordination chemistry and catalysis .

- Halogenated derivatives : Bromo- and chloroethyl groups introduce polarity and reactivity, enabling use as intermediates in cross-coupling reactions .

Thermal Stability

- Dihexyl and dipentyl esters exhibit lower thermal stability (evidenced by low melting points) compared to rigid halogenated analogs .

- Methyl and ethyl esters display higher thermal stability, with applications in high-temperature catalysis (e.g., ruthenium-based alcohol oxidation) .

Metal Complex Formation

- Diethyl and dimethyl esters : Widely used to synthesize luminescent Tb(III) complexes for ATP sensing and ruthenium catalysts for alcohol oxidation . Their small size facilitates chelation with metal ions.

Industrial and Commercial Relevance

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing dihexyl pyridine-2,6-dicarboxylate, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via esterification of pyridine-2,6-dicarboxylic acid using hexanol and acid catalysts (e.g., acetyl chloride in ethanol). Key steps include refluxing the acid with alcohol under anhydrous conditions, followed by neutralization and purification via solvent extraction. For example, pyridine-2,6-dicarboxylate esters are typically obtained in >80% yield by stirring the reaction for 24 hours at room temperature . Adjusting stoichiometric ratios (e.g., excess alcohol) and catalyst choice (e.g., H₂SO₄ vs. acetyl chloride) can enhance yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its metal complexes?

- Methodology :

- X-ray diffraction (XRD) : Resolves coordination geometry and bond parameters (e.g., Cu(II) complexes show bond angles of 92.23°–158.21° between metal and ligands) .

- FTIR : Identifies carboxylate stretching vibrations (~1,650–1,550 cm⁻¹) and confirms esterification .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; pyridine-2,6-dicarboxylate derivatives decompose between 135°C–320°C .

- NMR : ¹H/¹³C NMR verifies substituent positions and purity .

Advanced Research Questions

Q. How do coordination geometries of this compound with transition metals influence catalytic or photophysical properties?

- Methodology : The ligand’s rigid pyridine backbone and chelating carboxylate groups stabilize octahedral or distorted geometries in complexes. For example:

- Cu(II) complexes : Exhibit Jahn-Teller distortions, enhancing redox activity for catalytic applications .

- Lanthanide complexes : Form luminescent MOFs via π-π stacking and hydrogen bonding, with emission tuned by metal choice (e.g., Sm(III) vs. La(III)) .

- Molybdenum complexes : Adopt five-coordinate geometries in catalytic cycles for oxygen atom transfer reactions .

Q. What strategies resolve contradictions in thermal stability data for pyridine-2,6-dicarboxylate derivatives?

- Methodology : Discrepancies in decomposition temperatures (e.g., 135°C vs. 320°C) arise from differences in:

- Crystallinity : Highly ordered structures (e.g., MOFs) resist thermal breakdown better than amorphous forms .

- Metal-ligand bond strength : Stronger bonds in Ga(III) or Gd(III) complexes delay decomposition .

- Analytical conditions : TGA under nitrogen vs. air alters oxidative stability profiles .

Q. How can computational methods complement experimental data in understanding electronic structures of these complexes?

- Methodology :

- Density Functional Theory (DFT) : Predicts ligand-to-metal charge transfer (LMCT) transitions in UV-Vis spectra .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions stabilizing coordination geometries .

- Molecular docking : Models DNA-binding affinities of cytotoxic complexes (e.g., Ga(III)-pydc interactions) .

Q. What mechanisms underlie the cytotoxicity of pyridine-2,6-dicarboxylate metal complexes, and how are in vitro assays designed?

- Methodology :

- Cellular uptake studies : Fluorescent tagging (e.g., Eu(III) complexes) tracks intracellular localization .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways induced by Ga(III)-pydc .

- DNA interaction analysis : Circular dichroism (CD) and UV melting experiments reveal metallo-base pairing (e.g., Cu(II)-mediated Z-DNA transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.